molecular formula C9H7ClN2S2 B8750222 3-Chloro-4-(1,3-thiazol-2-ylsulfanyl)aniline

3-Chloro-4-(1,3-thiazol-2-ylsulfanyl)aniline

Cat. No.: B8750222
M. Wt: 242.8 g/mol
InChI Key: CXBMZBDYEDCGKC-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,3-thiazol-2-ylsulfanyl)aniline is a useful research compound. Its molecular formula is C9H7ClN2S2 and its molecular weight is 242.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2S2

Molecular Weight

242.8 g/mol

IUPAC Name

3-chloro-4-(1,3-thiazol-2-ylsulfanyl)aniline

InChI

InChI=1S/C9H7ClN2S2/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9/h1-5H,11H2

InChI Key

CXBMZBDYEDCGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)SC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.8 g sodium hydride (60% in mineral oil) in 100 ml of dimethylformamide was added slowly a solution of 10.0 g of 2-mercapto thiazole in 100 ml of dimethylformamide. After 15 min a solution of 15.0 g 3-chloro-4-fluoro nitrobenzene in 50 ml of dimethylformamide was added. After 4 hrs, the mixture was poured into water. The resulting solid was collected, washed with water, and dried in vacuum. This material was mechanically stirred at reflux in a mixture of 830 ml of methanol, 230 ml of water, 37.0 g of ammonium chloride, and 30.1 g of iron powder for 4 hrs. The boiling mixture was filtered. The solvent was removed from the filtrate and the residue was extracted with hot ethyl acetate. The ethyl acetate solution was filtered through a short silica gel column. The solvent was removed and the residue was recrystallized from ether hexane giving 17.7 g of an off white solid.: mass spectrum electrospray, m/e): M+H 243.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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